molecular formula C24H21N3OS B2535224 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2034337-68-1

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2535224
CAS No.: 2034337-68-1
M. Wt: 399.51
InChI Key: NTGFCMULKUSSMO-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials may include 1-methyl-1H-pyrazole, thiophene, and benzoyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield, purity, and cost-effectiveness. Common techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline may be investigated for its potential therapeutic effects. It could be explored as a candidate for treating various diseases, depending on its biological activity.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring may have similar chemical properties and reactivity.

    Thiophene Derivatives: The presence of the thiophene ring in the structure may impart unique characteristics to the compound.

Uniqueness

The uniqueness of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-26-14-20(13-25-26)22-16-27(15-19-5-2-3-6-21(19)22)24(28)18-10-8-17(9-11-18)23-7-4-12-29-23/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFCMULKUSSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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